2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline
Overview
Description
2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline is an organic compound characterized by the presence of amino, chloro, and disulfanyl functional groups
Scientific Research Applications
2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its target protein (like cdk2) and inhibit its function . This inhibition could lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
If we consider its potential target (cdk2), the compound could affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .
Result of Action
Based on the potential target (cdk2), the compound could induce cell cycle arrest, which could lead to inhibition of cell proliferation . This could potentially be beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key issue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline typically involves the reaction of 2-amino-6-chlorophenol with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the formation of the disulfanyl bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl bond, yielding thiols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorophenol
- 2-Amino-5-chlorophenol
- 2-Amino-6-chlorobenzothiazole
Uniqueness
2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline is unique due to the presence of both amino and disulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[(2-amino-6-chlorophenyl)disulfanyl]-3-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNJDYBWBRPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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